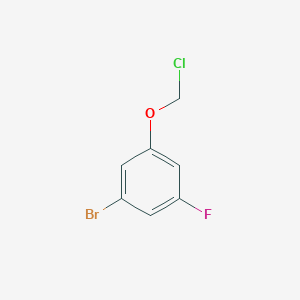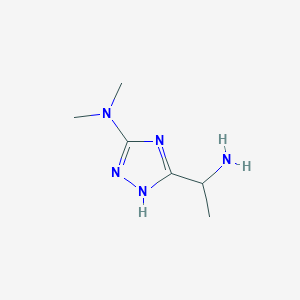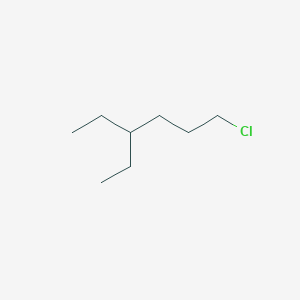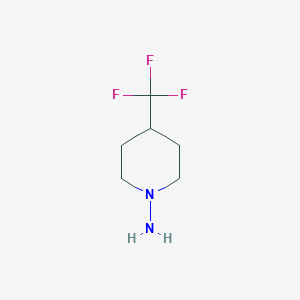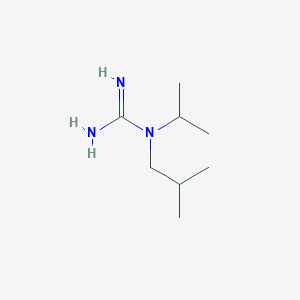
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine typically involves the reaction of an appropriate amine with a guanidine derivative. One possible synthetic route could be:
Starting Materials: 2-Methylpropylamine and propan-2-ylamine.
Reaction: These amines can be reacted with a guanidine precursor such as cyanamide or a guanidine salt under basic conditions.
Conditions: The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
For industrial production, the process would need to be scaled up, ensuring that the reaction conditions are optimized for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other guanidines.
Propiedades
Fórmula molecular |
C8H19N3 |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-1-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-6(2)5-11(7(3)4)8(9)10/h6-7H,5H2,1-4H3,(H3,9,10) |
Clave InChI |
ODQTVQAAQPOSCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C(C)C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


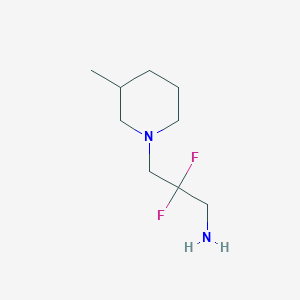
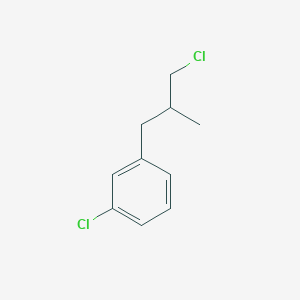
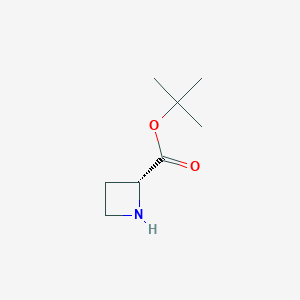
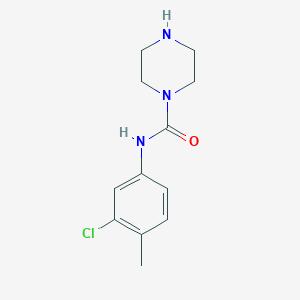
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
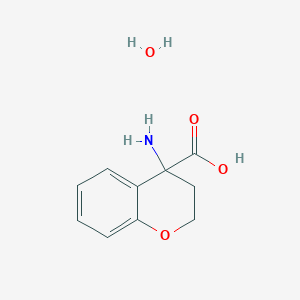
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
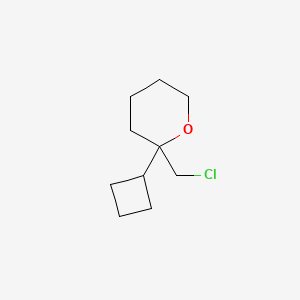
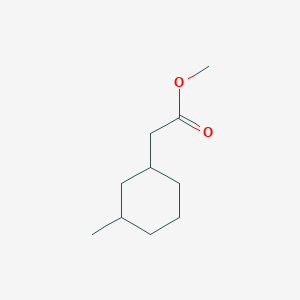
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
